molecular formula C10H13BF3K B1451400 Potassium (4-isobutylphenyl)trifluoroborate CAS No. 850623-66-4

Potassium (4-isobutylphenyl)trifluoroborate

Cat. No.: B1451400
CAS No.: 850623-66-4
M. Wt: 240.12 g/mol
InChI Key: COGDRBMWAZHXHO-UHFFFAOYSA-N
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Description

Potassium (4-isobutylphenyl)trifluoroborate (CAS 850623-66-4) is an organoboron reagent with the molecular formula C 10 H 13 BF 3 K and a molecular weight of 240.11 g/mol . This compound is part of the potassium alkyltrifluoroborate salt family, which are widely recognized as convenient and stable reagents for challenging alkyl transfer reactions in synthetic organic chemistry . Unlike boronic acids, which can be prone to protodeboronation, organotrifluoroborates are tetracoordinate, air- and moisture-stable species that act as protected forms of boronic acids, allowing for their storage and use without stringent anaerobic conditions . The primary research value of this reagent lies in its application as a robust nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds . In this palladium-catalyzed transformation, this compound serves as a source of the 4-isobutylphenyl group, transferring it to aryl or alkenyl electrophiles such as halides or triflates. The mechanism involves transmetalation, where the organic group is transferred from boron to palladium, a step facilitated by the activation of the trifluoroborate salt under basic aqueous conditions . This reagent is particularly valuable for the late-stage functionalization and synthesis of complex molecules, including natural products and biologically active compounds, due to its high functional group tolerance . As a stable crystalline solid, it requires storage in an inert atmosphere at room temperature . According to safety information, the compound has the GHS signal word "Warning" and may be harmful if swallowed, in contact with skin, or inhaled . It is intended for Research Use Only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGDRBMWAZHXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660118
Record name Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-66-4
Record name Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with its metal targets by donating an electron to the metal catalyst, thereby forming a bond. This bond formation enables the cross-coupling reaction to occur, leading to the synthesis of new organic compounds.

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of various organic molecules through cross-coupling reactions. These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through cross-coupling reactions. These reactions can lead to the synthesis of a wide variety of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties.

Biochemical Analysis

Biochemical Properties

Potassium (4-isobutylphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The nature of these interactions involves the formation of stable bonds with the target biomolecules, facilitating various biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways . It also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient temperatures, but its activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities . Understanding the dosage thresholds is crucial for determining the compound’s safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes modulating enzyme activity and influencing the production and utilization of key metabolites. These interactions are essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters. Understanding these mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Biological Activity

Potassium (4-isobutylphenyl)trifluoroborate is a versatile organoboron compound primarily utilized in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its biological activity, while less explored than its synthetic utility, has shown potential implications in various biochemical pathways and cellular processes. This article delves into the compound's biological activity, including its mechanisms of action, effects on cellular functions, and relevant research findings.

This compound acts as a nucleophilic coupling partner in cross-coupling reactions. The compound donates an electron to metal catalysts, facilitating the formation of new carbon-carbon bonds. This interaction is crucial for synthesizing complex organic molecules, which may have biological significance in drug development and other applications.

Key Mechanisms:

  • Electron Donation : Interacts with metal catalysts to form stable complexes.
  • Cross-Coupling Reactions : Enables the formation of various organic compounds essential for therapeutic applications.

The compound exhibits significant biochemical properties that influence various cellular processes:

  • Enzyme Interactions : this compound can modulate the activity of enzymes involved in metabolic pathways. This modulation can lead to alterations in metabolite levels and overall metabolic flux.
  • Cell Signaling : It affects signaling pathways crucial for cell growth and differentiation, indicating potential roles in cancer biology and regenerative medicine.

Cellular Effects

Research indicates that this compound influences several cellular functions:

  • Gene Expression : Alters transcriptional activity by interacting with transcription factors or modifying chromatin structure.
  • Metabolic Pathways : Engages with key metabolic enzymes, potentially enhancing or inhibiting specific biochemical pathways .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects on cellular metabolism and function.
  • High Doses : Potential toxicity or adverse effects observed, necessitating careful dosage regulation in potential therapeutic applications.

Table 1: Summary of Biological Activities

StudyFindingsImplications
This compound modulates enzyme activityPotential use in metabolic disorders
Influences cell signaling pathways affecting growthImplications for cancer therapy
Alters gene expression profiles in treated cellsInsights into regenerative medicine

Case Study: Enantioselective Hydroboration

In a study involving cobalt-catalyzed enantioselective hydroboration, this compound was utilized to enhance reaction yields significantly. This application highlights its role not only as a reagent but also as a compound that can influence reaction pathways beneficially .

Temporal Effects and Stability

The stability of this compound over time is crucial for its long-term effects on cellular functions. Laboratory studies indicate that the compound's stability can affect its efficacy in biological systems, emphasizing the need for controlled environments during experimentation.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters that facilitate its distribution to target tissues. Understanding these mechanisms is essential for optimizing its application in drug delivery systems or therapeutic interventions .

Scientific Research Applications

Cross-Coupling Reactions

One of the most prominent applications of potassium (4-isobutylphenyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the coupling of aryl halides with boron-containing compounds to form biaryl compounds, which are essential in pharmaceuticals and materials science.

  • Mechanism : The reaction typically involves the use of palladium catalysts, where this compound acts as a boron source. The stable nature of trifluoroborates under various conditions enhances the efficiency of these reactions .
  • Case Study : A study demonstrated that using this compound in conjunction with Pd catalysts resulted in high yields when coupled with various aryl bromides, showcasing its effectiveness as a coupling partner .

Alkylation Reactions

This compound is also employed in alkylation reactions , particularly under photoredox conditions. This application is crucial for synthesizing complex organic molecules.

  • Photoredox Catalysis : In a notable experiment, potassium alkyltrifluoroborates were used to achieve selective alkylation of various substrates under light irradiation, significantly improving reaction conditions and product yields .

Synthesis of Biologically Active Compounds

The compound has been utilized in synthesizing biologically active molecules, such as substituted purines and phenethylamines. These compounds are vital in drug discovery and development.

  • Biological Relevance : Research indicates that derivatives synthesized from this compound exhibit promising biological activities, making them candidates for further pharmacological studies .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

K-4-IBPTFB participates in palladium-catalyzed couplings with aryl/heteroaryl halides to form biaryl or alkyl-aryl bonds. Key findings include:

Table 1: Representative Cross-Coupling Conditions and Yields

ElectrophileCatalyst SystemBaseSolventYield (%)Source
Aryl bromidesPdCl₂(dppf)·CH₂Cl₂ (10 mol%)Cs₂CO₃Toluene/H₂O70–85
Alkenyl bromidesPd(PPh₃)₄ (7 mol%)Cs₂CO₃THF/H₂O65–78
Heteroaryl chloridesPd(OAc)₂ + n-BuPAd₂K₃PO₄DMF55–68

Mechanistic Notes :

  • The trifluoroborate group enhances stability against protodeboronation compared to boronic acids .

  • β-Hydride elimination is suppressed using sterically hindered ligands like t-Bu₃P .

Functional Group Compatibility and Stability

K-4-IBPTFB exhibits robust stability under oxidative conditions:

Table 2: Tolerance to Oxidative Reagents

ReagentReaction OutcomeStability Confirmed BySource
mCPBA (epoxidation)No boron degradation¹¹B NMR
KMnO₄ (diol cleavage)Intact trifluoroborate groupTLC, MS

Mechanistic Insights from Spectroscopic Studies

  • ¹¹B/³¹P NMR : Interaction with K₃PO₄ induces significant chemical shifts (Δδ = 2.5 ppm for ¹¹B), suggesting boronate-phosphate complexation .

  • Cyclic Voltammetry : A redox-active species forms at −1.2 V (vs Ag/AgCl) in the presence of K₃PO₄, indicative of a stabilized boronate intermediate .

Radical Borylation Pathways

Under transition-metal-free conditions, K-4-IBPTFB forms via radical borylation of aryl bromides using bis-boronic acid (BBA):

Ar Br+BBAultrasoundAr BF K+HBr\text{Ar Br}+\text{BBA}\xrightarrow{\text{ultrasound}}\text{Ar BF K}+\text{HBr}

Conditions : 60°C, THF, 12 h .
Yield : 40–60% after salt purification .

Challenges in Secondary Alkylation

Steric hindrance from the isobutyl group limits coupling efficiency with bulky electrophiles:

  • Coupling with 2-bromo-3,3,3-trifluoro-1-propene yields 45% product despite prolonged heating (12 h at 60°C) .

  • Isomerization to linear alkanes occurs with Pd/t-Bu₃P unless ligands like n-BuPAd₂ are used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Potassium (2,4-Dichlorophenyl)trifluoroborate
  • Substituents : 2,4-Dichlorophenyl (electron-withdrawing Cl groups).
  • Molecular Weight : 252.9 g/mol.
  • Melting Point : 98–104°C .
  • Applications : Used in cross-couplings requiring deactivated substrates. Requires inert storage conditions due to irritant properties .
Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate
  • Substituents : 4-(2-Hydroxyethyl)phenyl (polar hydroxyl group).
  • Molecular Weight : 218.06 g/mol.
  • Applications : Suitable for reactions requiring hydrophilic substrates or post-functionalization of the hydroxyl group .
(E)-Styryl Potassium Trifluoroborate
  • Substituents : Vinyl group (π-conjugated system).
  • Reactivity : The vinyl group enables rapid transmetalation and participation in decarboxylative couplings. Yields chalcone derivatives in 60–86% yields under Ag(I)/persulfate catalysis .
  • Applications : Ideal for synthesizing α,β-unsaturated ketones and heterocycles like chromones .
Potassium Benzyltrifluoroborate
  • Substituents : Benzyl (electron-donating alkyl group).
  • Electrochemical Reactivity : Exhibits a high charge transfer rate constant ($k_0 = 5.56 \times 10^{-5}$ cm/s), enabling efficient radical formation in electrochemical C(sp²)−C(sp³) couplings (30% yield) .
  • Applications : Used in nickel-catalyzed electrochemical cross-couplings for benzylation reactions .
Potassium Acyltrifluoroborates (KATs)
  • Substituents : Acyl groups (e.g., aromatic or α,β-unsaturated acyl).
  • Synthesis : Prepared via Pd(0)-catalyzed Migita-Kosugi-Stille cross-couplings with bifunctional iminium reagents .
  • Applications: Serve as precursors to amino acid derivatives and bioactive molecules .

Reactivity and Stability Trends

  • Electronic Effects :
    • Electron-donating groups (e.g., isobutyl, benzyl) enhance stability but may slow transmetalation due to steric hindrance.
    • Electron-withdrawing groups (e.g., Cl) reduce electron density, requiring activated coupling partners but improving resistance to protodeboronation .
  • Steric Effects :
    • Bulky substituents like isobutyl may reduce reaction rates in sterically congested systems but improve selectivity in multi-substituted aryl couplings .
  • Hydrolysis and Byproduct Formation :
    • Trifluoroborates hydrolyze to boronic acids in basic aqueous conditions, with fluoride ions aiding catalyst activation. For example, KF in aqueous tetrahydrofuran optimizes Suzuki couplings by suppressing side reactions .

Application-Specific Performance

Compound Key Reaction Yield Conditions
Potassium (4-isobutylphenyl)trifluoroborate Suzuki coupling with 4-bromobenzonitrile 70–80% Pd catalysis, Et₃N base
(E)-Styryl potassium trifluoroborate Decarboxylative coupling 60–86% Ag(I)/persulfate, RT
Potassium benzyltrifluoroborate Electrochemical cross-coupling 30% Ni catalysis, 1.2 V potential
Potassium (2,4-dichlorophenyl)trifluoroborate Protodeboronation 55% Base-mediated

Preparation Methods

Preparation from 4-isobutylphenylboronic Acid or Pinacol Ester via KHF2 Treatment

The most common and reliable method for preparing potassium (4-isobutylphenyl)trifluoroborate involves the reaction of the corresponding arylboronic acid or pinacol boronate ester with potassium hydrogen fluoride (KHF2) in methanol/water solvent systems.

Procedure Summary:

  • Dissolve the 4-isobutylphenylboronic acid or its pinacol ester in methanol.
  • Add a saturated aqueous solution of KHF2 (typically 4–5 equivalents relative to the boronic acid).
  • Stir the resulting suspension at room temperature for approximately 2 hours.
  • Concentrate the mixture to dryness.
  • Extract the residue with hot acetone multiple times to remove impurities.
  • Concentrate the combined acetone extracts and add ether to precipitate the potassium trifluoroborate salt.
  • Collect and dry the white solid product.

This procedure is adapted from a general protocol for alkyltrifluoroborates preparation and has been successfully applied to various substrates, including 4-isobutylphenyl derivatives.

Step Reagents/Conditions Notes
Dissolution 4-isobutylphenylboronic acid/ester in MeOH (20 mL) Ensures good solubility
Addition Saturated aqueous KHF2 (15 mL, ~50 mmol) Excess KHF2 drives conversion
Stirring 2 hours at room temperature Complete conversion to trifluoroborate
Concentration Evaporation to dryness Removes solvents
Extraction Hot acetone (3 × 30 mL) Removes impurities
Precipitation Addition of ether Induces crystallization
Isolation Filtration and drying Yields white solid potassium trifluoroborate

General Laboratory Protocols and Analytical Characterization

  • All reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Purification is achieved by silica gel chromatography for boronate esters and recrystallization for trifluoroborates.
  • Characterization of the final potassium trifluoroborate includes NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and melting point determination.
  • The trifluoroborate salts are stable white solids, easily handled and stored.

Research Findings and Optimization Data

While specific optimization data for this compound are limited, general studies on trifluoroborate preparations provide insights:

  • Reaction temperature influences yields, with room temperature conditions being optimal for KHF2 treatment.
  • The stoichiometry of KHF2 is critical; typically, 4–5 equivalents ensure complete conversion.
  • Purification steps involving hot acetone extraction and ether precipitation improve product purity.
  • Copper-catalyzed borylation yields are enhanced by appropriate ligand and base choice, as well as inert atmosphere control.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Form Notes
KHF2 Treatment 4-isobutylphenylboronic acid or pinacol ester KHF2 (4–5 equiv), MeOH/H2O RT, 2 h stirring White solid potassium trifluoroborate Simple, high-yielding, widely used
Copper-Catalyzed Borylation + KHF2 4-isobutylphenyl bromide CuI, PPh3, LiOMe, bis(pinacolato)diboron, KHF2 RT, 18 h borylation; then KHF2 treatment Potassium trifluoroborate Useful when boronic acid unavailable

Q & A

Q. What are the key synthetic routes for Potassium (4-isobutylphenyl)trifluoroborate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via transmetallation of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media. A common method involves reacting (4-isobutylphenyl)boronic acid with KHF₂ under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) at moderate temperatures (20–40°C) to stabilize the trifluoroborate anion . Purification via crystallization or column chromatography is critical to achieve >95% purity. Variations in solvent polarity (e.g., THF vs. water) and base strength (KOH vs. K₂CO₃) can significantly impact hydrolysis side reactions, such as protodeboronation, which reduces yield .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

  • ¹H/¹³C NMR : Aromatic protons typically resonate at δ 6.8–7.5 ppm, while the isobutyl group appears as a multiplet at δ 1.0–2.5 ppm. The trifluoroborate moiety is confirmed by a quartet in ¹¹B NMR at δ -2.1 to -3.0 ppm (J = 35–40 Hz) .
  • ¹⁹F NMR : A singlet near δ -130 to -135 ppm confirms the BF₃⁻ group .
  • Mass Spectrometry : ESI-MS typically shows [M–K]⁻ ions at m/z ≈ 201.1 (C₁₀H₁₃BF₃⁻) .

Advanced Research Questions

Q. What mechanistic insights explain the superior performance of this compound in Suzuki-Miyaura coupling compared to boronic acids?

Trifluoroborates generate endogenous boronic acids (in situ via hydrolysis) and fluoride ions during Suzuki-Miyaura coupling. Fluoride enhances catalyst activation by stabilizing Pd intermediates, while the slow release of boronic acid minimizes side reactions (e.g., homocoupling or protodeboronation). Optimal conditions involve biphasic solvents (THF/water, 10:1) and weak bases (K₂CO₃), achieving >95% coupling yields with aryl bromides. In contrast, boronic acids require stronger bases (e.g., CsF) and are prone to oxidative side reactions .

Q. How can protodeboronation be mitigated during cross-coupling reactions involving this compound?

Protodeboronation is pH- and temperature-dependent. Strategies include:

  • Low-Temperature Reactions : Maintaining temperatures <40°C reduces hydrolysis rates .
  • Base Selection : Weak bases (e.g., K₂CO₃) minimize boronate decomposition compared to strong bases like KOH .
  • Additives : Adding fluoride scavengers (e.g., MgSO₄) or stabilizing ligands (e.g., SPhos) suppresses side pathways .

Q. What advanced applications leverage the unique reactivity of this compound beyond traditional cross-coupling?

  • Photoredox Catalysis : Visible-light-mediated reactions enable radical addition to alkenes or alkynes, forming complex alkyl-aryl architectures .
  • ipso-Hydroxylation : Oxidative conditions (e.g., H₂O₂/K₂CO₃) convert the trifluoroborate group to phenolic derivatives, useful in natural product synthesis .
  • Computational Studies : DFT analyses reveal zwitterionic intermediates in reactions with hypervalent iodine reagents, enabling selective C–H functionalization .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki-Miyaura coupling with trifluoroborates under aqueous vs. anhydrous conditions

  • Evidence : Reactions in toluene/water (3:1) yield ≤55% due to poor solubility, while THF/water (10:1) achieves >95% conversion .
  • Resolution : Solvent polarity and fluoride solubility are critical. THF enhances boronate stability and Pd catalyst activity, whereas toluene promotes phase separation and incomplete mixing .

Q. Variability in ¹¹B NMR chemical shifts across studies

  • Evidence : Shifts range from δ -2.1 to -3.0 ppm depending on solvent (DMSO vs. acetone) and counterion interactions .
  • Resolution : Deuterated solvents with low polarity (e.g., DMSO-d₆) reduce ion pairing, sharpening NMR signals. Consistent solvent use is recommended for reproducibility .

Methodological Recommendations

Q. Table 1: Optimized Conditions for Key Reactions

Reaction TypeSolvent SystemBaseTemperatureYieldReference
Suzuki-Miyaura CouplingTHF/H₂O (10:1)K₂CO₃80°C>95%
ipso-HydroxylationAcetone/H₂OK₂CO₃/H₂O₂25°C70–85%
Photoredox AllylationDCM/MeCN (3:1)RT60–75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.